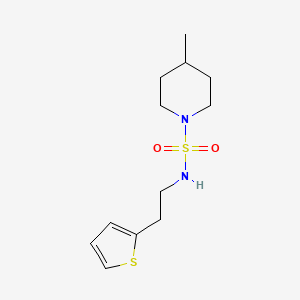
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors and has been found to have a high affinity for CB1 and CB2 receptors. This compound has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications.
作用機序
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2. This leads to the activation of various signaling pathways that affect the release of neurotransmitters and other signaling molecules. The activation of CB1 receptors in the central nervous system leads to the modulation of pain perception, mood, and appetite. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide are dependent on the dose and duration of exposure. At low doses, it has been found to have analgesic and anxiolytic effects. At higher doses, it can cause sedation, hypothermia, and respiratory depression. Chronic exposure to 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been found to cause neurotoxicity and oxidative stress.
実験室実験の利点と制限
The advantages of using 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide in lab experiments include its high potency, selectivity, and stability. It is also readily available and can be easily synthesized. However, the limitations include its potential toxicity and the lack of standardized protocols for its use.
将来の方向性
There are several future directions for the research of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide. One area of interest is the development of more selective agonists of the cannabinoid receptors that can be used in the treatment of various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide in the treatment of various cancers. Additionally, more research is needed to understand the long-term effects of chronic exposure to this compound and to develop standardized protocols for its use in lab experiments.
合成法
The synthesis of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide involves the reaction of 5-fluoroindole-2-carboxylic acid with 3-methylpyridine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to form the final product. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography or recrystallization.
科学的研究の応用
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-3-2-6-17-14(9)19-15(20)13-8-10-7-11(16)4-5-12(10)18-13/h2-8,18H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNYDPIEGYDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)




![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)



